3-(Octadecylamino)propane-1,2-diol

Description

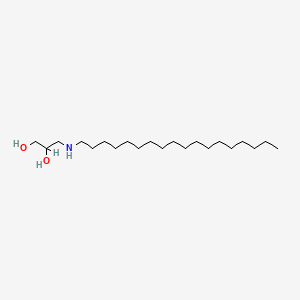

3-(Octadecylamino)propane-1,2-diol (CAS 28900-95-0) is a diol derivative with a long aliphatic chain, characterized by the molecular formula C₂₁H₄₅NO₂ and a molecular weight of 343.5875 g/mol . Its structure comprises a propane-1,2-diol backbone substituted with an octadecylamino (-NH-C₁₈H₃₇) group, conferring amphiphilic properties due to the polar diol and nonpolar alkyl chain.

Properties

CAS No. |

28900-95-0 |

|---|---|

Molecular Formula |

C21H45NO2 |

Molecular Weight |

343.6 g/mol |

IUPAC Name |

3-(octadecylamino)propane-1,2-diol |

InChI |

InChI=1S/C21H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-21(24)20-23/h21-24H,2-20H2,1H3 |

InChI Key |

ULIKETKXKSFNTL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCNCC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in alkyl/aryl substituents, chain length, and functional groups. Below is a detailed comparison:

Alkylamino Diols: Chain Length Effects

- 3-Isopropylamino-1,2-propanediol (C₆H₁₅NO₂, MW 133.19 g/mol ): Structural Difference: Shorter isopropyl (3-carbon) chain vs. octadecyl (18-carbon). Impact on Properties: Reduced hydrophobicity compared to the octadecyl derivative, leading to higher water solubility. Applications may favor aqueous-phase reactions or pharmaceutical intermediates. Key Distinction: The octadecyl chain in the target compound enhances lipid compatibility, making it more suitable for nonpolar solvent systems or membrane-mimetic studies.

Aromatic and Heterocyclic Derivatives

- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and related compounds : Structural Difference: Substitution with thiophene or naphthalene groups introduces aromaticity and π-electron systems. For example, thiophene derivatives may exhibit pharmacological relevance. Key Distinction: The absence of aromaticity in 3-(octadecylamino)propane-1,2-diol limits its utility in electronic applications but broadens its use in bulk-phase formulations requiring inertness.

Phenoxy-Substituted Diols

- 3-(4-Allyl-2-methoxyphenoxy)propane-1,2-diol and 3-(2-methoxyphenoxy)propane-1,2-diol : Structural Difference: Phenolic ether linkages with methoxy/allyl substituents vs. alkylamino groups. Impact on Properties: Increased rigidity and thermal stability due to aromatic rings, making these diols suitable for polymer resins (e.g., epoxy or polyurethane precursors). Key Distinction: The target compound’s flexible alkyl chain supports self-assembly in micellar or vesicular systems, whereas phenoxy-diols are tailored for covalent network formation in green resins.

Research Implications

- Long-Chain Alkylamino Diols: The octadecyl derivative’s hydrophobicity positions it as a candidate for drug delivery systems or emulsion stabilizers, contrasting with shorter-chain analogs used in hydrophilic environments .

- Aromatic vs. Aliphatic Functionalization: While aromatic derivatives (e.g., thiophene or phenoxy) enable electronic or polymeric applications, the target compound’s aliphatic chain prioritizes bulk-phase interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.